molecular formula C8H8BrI B12865956 2-Iodo-4-methylbenzyl bromide

2-Iodo-4-methylbenzyl bromide

Cat. No.: B12865956
M. Wt: 310.96 g/mol
InChI Key: YLEFDXYJNMKYBX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-iodo-4-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the second position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of a methyl-substituted benzene derivative. One common method involves the bromination of 2-iodo-4-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) at reflux temperature . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired bromomethyl compound.

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-iodo-4-methylbenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.

    Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.

    Oxidized Products: Such as benzaldehyde and benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-iodo-4-methylbenzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the iodine atom facilitates electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and research .

Comparison with Similar Compounds

    1-(Bromomethyl)-2-iodobenzene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.

    1-(Bromomethyl)-4-methylbenzene: Lacks the iodine atom, affecting its ability to undergo electrophilic aromatic substitution reactions.

    2-Bromo-4-methylbenzyl Alcohol: A precursor in the synthesis of 1-(Bromomethyl)-2-iodo-4-methylbenzene.

Uniqueness: 1-(Bromomethyl)-2-iodo-4-methylbenzene is unique due to the presence of both bromomethyl and iodine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and functionalizations, making it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(bromomethyl)-2-iodo-4-methylbenzene

InChI

InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3

InChI Key

YLEFDXYJNMKYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CBr)I

Origin of Product

United States

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